Product packaging for 2,6-Dichlorofluorobenzene(Cat. No.:CAS No. 2268-05-5)

2,6-Dichlorofluorobenzene

Cat. No.: B1295312
CAS No.: 2268-05-5
M. Wt: 164.99 g/mol
InChI Key: JORVCRLRRRRLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 2,6-Dichlorofluorobenzene as a Strategic Intermediate in Organic Synthesis

The utility of this compound as a strategic intermediate is underscored by its role in the synthesis of a range of important products. In the pharmaceutical industry, it is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comlpinformationdata.com For instance, it is an essential intermediate in the production of certain fluoroquinolone antibacterial agents like lomefloxacin (B1199960) and teffloxacin. lpinformationdata.com Furthermore, it is utilized in the synthesis of 2,3,4-trifluoroaniline, a crucial component for creating certain liquid crystal compounds and pharmaceuticals. google.comgoogle.com

In the agrochemical sector, this compound is employed in the formulation of pesticides. chemimpex.com It serves as a precursor for the synthesis of compounds like 3,4,5-trifluorobromobenzene and 3,4,5-trifluorophenol, which are used in the development of new crop protection agents. benlitech.com Its structural features are also leveraged in the creation of high-performance materials and coatings due to its favorable balance of reactivity and stability. chemimpex.com The compound's ability to participate in electrophilic aromatic substitution reactions makes it an efficient component in the production of complex molecules. chemimpex.com

Historical Context and Evolution of Research on Halogenated Arenes

The study of halogenated arenes, or aryl halides, has a rich history intertwined with the development of organic chemistry. Initially, these compounds were primarily investigated for their physical properties and as solvents. However, the discovery of their utility in substitution reactions marked a turning point. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, revolutionized the use of halogenated arenes, transforming them into indispensable building blocks for constructing complex molecular architectures. nih.gov

Research has evolved from studying simple halogenated benzenes to exploring the reactivity of more complex, polyhalogenated systems. nih.gov The focus has shifted towards achieving site-selective functionalization, where one halogen atom can be reacted in the presence of others. nih.gov This is particularly relevant for compounds like this compound, where the differential reactivity of the C-Cl and C-F bonds can be exploited. The ongoing development of new catalytic systems continues to expand the synthetic possibilities for halogenated arenes. researchgate.net

Current Research Trajectories and Future Prospects for this compound

Current research involving this compound is focused on several key areas. There is a growing interest in developing more efficient and environmentally friendly synthetic methods for its production and subsequent transformations. github.com This includes the exploration of novel catalytic systems that can selectively activate one of the C-Cl bonds for cross-coupling reactions.

The demand for this compound is expected to grow, driven by its increasing use in the pharmaceutical and agrochemical industries. lpinformationdata.com Its application in the synthesis of liquid crystal materials also presents a significant area for future growth. lpinformationdata.comgoogle.com As researchers continue to explore the unique reactivity of polyhalogenated arenes, it is anticipated that new and innovative applications for this compound will emerge, further solidifying its importance as a strategic intermediate in modern chemical synthesis. lpinformationdata.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 2268-05-5
Molecular Formula C6H3Cl2F
Molecular Weight 164.99 g/mol
Appearance White to light yellow to dark green powder to crystal
Melting Point 37-40 °C
Boiling Point 168-171 °C
Density ~1.4 g/cm³
Flash Point 60 °C

Note: The values presented in this table are approximate and may vary slightly depending on the source. chemimpex.comchembk.comalfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2F B1295312 2,6-Dichlorofluorobenzene CAS No. 2268-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORVCRLRRRRLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177211
Record name 1,3-Dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-05-5
Record name 1,3-Dichloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 2,6 Dichlorofluorobenzene

Industrial Scale Synthesis Approaches to 2,6-Dichlorofluorobenzene

The primary industrial method for synthesizing this compound is centered on a denitrative chlorination reaction. This approach utilizes a substituted nitrobenzene (B124822) as a readily available starting material.

Chlorination and Denitration of 2-Chloro-3-fluoronitrobenzene

The established industrial production route involves the chlorination and denitration of 2-Chloro-3-fluoronitrobenzene. rsc.org In this process, the nitro group (-NO₂) is replaced by a chlorine atom, which is a key transformation to achieve the desired 2,6-dichloro substitution pattern on the fluorobenzene (B45895) ring. This method is a cornerstone of large-scale manufacturing due to the accessibility of the starting materials.

Utilization of Anhydrous Hydrochloric Acid Gas as a Chlorinating Agent

A significant process improvement in the traditional denitration reaction is the substitution of chlorine gas with anhydrous hydrochloric acid (HCl) gas as the chlorinating agent. rsc.org This modification presents several advantages, including enhanced safety and a simplification of the operational process. The use of anhydrous HCl gas has been reported to achieve a high product conversion rate of 93%. rsc.org The reaction is conducted at elevated temperatures, typically within the range of 112-180°C. google.com

Table 1: Reaction Parameters for Synthesis via Anhydrous HCl

Parameter Value Source
Starting Material 2-Chloro-3-fluoronitrobenzene rsc.org
Chlorinating Agent Anhydrous Hydrochloric Acid Gas rsc.org
Temperature Range 112-180 °C google.com
Product Conversion Rate 93% rsc.org

Novel Synthetic Routes and Green Chemistry Considerations

Emerging research points towards more sustainable and efficient methods for synthesizing chlorinated aromatic compounds, moving away from harsh, high-temperature conditions. A prominent novel approach is the use of photochemistry.

Light-promoted denitrative chlorination has been developed as a general method for converting a wide range of unactivated nitroarenes into their chlorinated counterparts. escholarship.orgresearchgate.netnih.gov This technique operates under mild, ambient conditions using visible-light irradiation and crucially, can proceed without the need for noble metals or specialized photoredox catalysts. escholarship.orgresearchgate.net An iron-based catalyst, such as iron(III) chloride (FeCl₃), can be effectively used in this photo-induced process at room temperature. rsc.org This method is not sensitive to air or moisture and has been demonstrated to be scalable, making it a promising green alternative to traditional thermal methods. escholarship.orgnih.gov

Catalytic Systems in this compound Synthesis

Catalysis is integral to the efficiency of the industrial synthesis of this compound. Specific catalysts are employed to facilitate the denitrative chlorination reaction, ensuring high conversion and yield.

Role of Copper Powder Catalysis

In the industrial process utilizing anhydrous HCl gas, copper powder is employed as a catalyst. rsc.org The 2-Chloro-3-fluoronitrobenzene and the copper powder catalyst are loaded into the reactor, and the mixture is heated. google.com The catalyst plays a crucial role in facilitating the substitution of the nitro group with a chlorine atom from the HCl gas.

Table 2: Catalytic System for Industrial Synthesis

Component Role Source
2-Chloro-3-fluoronitrobenzene Starting Material rsc.org
Anhydrous Hydrochloric Acid Gas Chlorinating Agent rsc.org
Copper Powder Catalyst rsc.orggoogle.com

Process Intensification and Reaction Engineering for Enhanced Yields

To improve the efficiency, safety, and environmental footprint of this compound production, principles of process intensification and advanced reaction engineering are being explored. These strategies focus on developing more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation.

The transition from traditional batch reactors to continuous flow systems represents a significant advance. unito.it Continuous flow reactors, such as microreactors or packed-bed reactors, offer superior heat and mass transfer compared to batch processes. unito.itdntb.gov.ua This enhanced control over reaction parameters like temperature, pressure, and residence time can lead to higher yields, improved selectivity, and inherently safer operations, particularly for exothermic reactions like chlorination. chimia.chyoutube.com For biphasic reactions, such as the gas-liquid chlorination process, microreactors can ensure a large interfacial area, accelerating the reaction rate significantly. rsc.org The adoption of continuous flow technology can lead to smaller reactor volumes, reduced waste, and lower capital and operating expenses, aligning with the core principles of green chemistry. mdpi.com

Optimization of Reaction Conditions and Conversion Ratios

The first step, diazotization , involves reacting 2,6-dichloroaniline (B118687) with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like fluoroboric acid (HBF₄). organic-chemistry.org To ensure the stability of the resulting 2,6-dichlorobenzenediazonium tetrafluoroborate (B81430) salt, this reaction is critically maintained at low temperatures, generally between 0°C and 5°C. wvu.edu Maintaining this temperature range is crucial to prevent premature decomposition of the diazonium salt, which would lower the potential conversion ratio.

The second step is the thermal decomposition (fluorodediazoniation) of the isolated and dried 2,6-dichlorobenzenediazonium tetrafluoroborate salt. The temperature of this step is a key variable; it must be high enough to initiate the decomposition to this compound, boron trifluoride, and nitrogen gas, but controlled to avoid the formation of tars. wikipedia.orgnih.gov

The choice of solvent during the thermal decomposition phase has a significant impact on the reaction yield. Research indicates that low-polarity or non-polar solvents are preferable as they are believed to maintain a close association between the diazonium cation and the tetrafluoroborate anion, facilitating the transfer of the fluoride (B91410) ion. nih.gov In contrast, polar solvents can solvate the ions separately, which may lead to side reactions and a reduction in the yield of the desired aryl fluoride. nih.gov While the reaction can be performed without a solvent, this often results in the formation of dark, intractable tars, making the use of a solvent a more practical approach for achieving higher purity and yield. nih.gov

The effect of the solvent on the thermal decomposition of a model aryldiazonium tetrafluoroborate is summarized in the table below, illustrating the preference for non-polar media to maximize the conversion to the corresponding aryl fluoride.

Table 1: Effect of Solvent on Aryl Fluoride Yield in Thermal Dediazoniation

SolventSolvent PolarityProduct (Aryl Fluoride) Yield (%)By-product (e.g., Aryl-H) Yield (%)
HexaneNon-polar7515
ChlorobenzeneLow-polarity6223
DichloromethanePolar aprotic3251
Acetonitrile (B52724)Polar aprotic1567
Methanol (B129727)Polar protic134
WaterPolar protic00

Data is based on findings for a model benzenediazonium (B1195382) tetrafluoroborate and illustrates general principles applicable to the synthesis of this compound. nih.gov

Minimization of Undesirable By-product Formation

Phenol Formation: The most significant by-product is often the corresponding phenol, in this case, 2,6-dichlorophenol. google.com This impurity arises when the intermediate 2,6-dichlorobenzenediazonium cation reacts with water instead of the fluoride anion. google.com The presence of even trace amounts of water during the diazotization or decomposition stages can lead to the formation of this phenolic impurity.

To minimize the formation of 2,6-dichlorophenol, several process optimizations are employed:

Anhydrous Conditions: Conducting the diazotization in anhydrous hydrogen fluoride is an effective industrial method that provides the fluoride source and minimizes the presence of water. wikipedia.org

Isolation of the Diazonium Salt: In the traditional Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is isolated as a solid and thoroughly dried before the thermal decomposition step. This physically removes water from the reaction, thereby suppressing the formation of the phenol. wikipedia.org

Tar and Azo Compound Formation: Uncontrolled decomposition of the diazonium salt at excessively high temperatures can lead to a variety of side reactions, resulting in the formation of dark, high-molecular-weight tars. nih.gov This significantly lowers the yield of the desired product. The use of a suitable high-boiling, non-polar solvent helps to maintain a consistent temperature and a more controlled reaction, thus preventing the formation of these tars. nih.gov

Additionally, if the initial diazotization reaction is incomplete, residual 2,6-dichloroaniline can react with the diazonium salt in an azo coupling reaction. This forms colored azo compounds, which are undesirable impurities. Ensuring the complete conversion of the aniline (B41778) to the diazonium salt by the controlled, slow addition of sodium nitrite at low temperatures is essential to prevent this side reaction.

Table 2: Strategies to Minimize By-product Formation

Undesirable By-productMechanism of FormationProcess Optimization Strategy
2,6-DichlorophenolReaction of diazonium salt with waterUse of anhydrous reagents (e.g., liquid HF); isolation and drying of the intermediate diazonium salt
Polymeric TarsUncontrolled thermal decompositionConducting decomposition in a suitable high-boiling, non-polar solvent for temperature control
Azo CompoundsCoupling of diazonium salt with unreacted 2,6-dichloroanilineEnsuring complete diazotization through controlled addition of sodium nitrite at 0-5°C

Reactivity Profiles and Mechanistic Investigations of 2,6 Dichlorofluorobenzene

Electrophilic Aromatic Substitution Reactions of 2,6-Dichlorofluorobenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The introduction of an electrophile onto the aromatic ring is heavily influenced by the nature of the substituents already present.

Influence of Halogen Substituents on Aromatic Reactivity

Halogens are a unique class of substituents in the context of electrophilic aromatic substitution. They exhibit a dual nature, exerting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The inductive effect, stemming from the high electronegativity of halogens, deactivates the aromatic ring towards electrophilic attack by withdrawing electron density from the π-system. Conversely, the resonance effect, arising from the donation of lone pair electrons from the halogen into the aromatic ring, can partially offset this deactivation.

In the case of this compound, the presence of three halogen atoms significantly deactivates the ring, making it less susceptible to electrophilic attack compared to benzene. The two chlorine atoms and one fluorine atom all contribute to this deactivation through their strong inductive effects. While fluorine is the most electronegative halogen, its ability to donate electron density via resonance is also the most pronounced among the halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon. This can lead to some complex and sometimes counterintuitive reactivity patterns.

Regioselectivity and Stereoselectivity in Derivatization

The directing effect of the halogen substituents is a critical factor in determining the position of electrophilic attack. Halogens are known as ortho, para-directors due to the resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion) when the electrophile attacks at these positions. The positive charge in the intermediate can be delocalized onto the halogen atom, providing an additional resonance structure.

In this compound, the C4 position (para to the fluorine) and the C3/C5 positions (meta to the fluorine and ortho/para to the chlorine atoms) are the potential sites for electrophilic attack. The fluorine atom strongly directs incoming electrophiles to its para position (C4). The chlorine atoms also direct ortho and para. However, the positions ortho to the fluorine (C2 and C6) are already substituted. The positions ortho to one chlorine and meta to the other (C3 and C5) are electronically deactivated.

Experimental evidence from nitration reactions of dichlorofluorobenzene, although not always selective, indicates the formation of a mixture of nitro isomers. For instance, the nitration of dichlorofluorobenzene can lead to 1,3-dichloro-2-fluoro-4-nitro-benzene google.com. This suggests that electrophilic attack can occur at the position para to the fluorine atom. The inherent steric hindrance from the two chlorine atoms at the 2 and 6 positions would also be expected to disfavor substitution at the adjacent C3 and C5 positions, further favoring substitution at the less hindered C4 position.

ReactionReagentsMajor Product(s)Reference
NitrationNot specifiedMixture of nitro isomers google.com
NitrationNot specified1,3-dichloro-2-fluoro-4-nitro-benzene google.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNA is favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

The three halogen atoms in this compound make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. While halogens are generally considered leaving groups in SNA reactions, their reactivity can vary. In polychlorinated and fluorinated benzenes, the fluorine atom is often a better leaving group than chlorine in uncatalyzed reactions due to its ability to better stabilize the partial negative charge in the transition state.

A notable example of nucleophilic substitution on a related compound is the amination of a mixture containing 2,6-difluorochlorobenzene. In this reaction, the chloro substituent is selectively replaced by an amino group when treated with concentrated ammonium hydroxide in the presence of a copper-containing catalyst google.com. This suggests that under specific catalytic conditions, a chlorine atom can be a viable leaving group in the presence of fluorine atoms.

The general mechanism for SNA involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. The leaving group then departs, restoring the aromaticity of the ring. The stability of the intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. In this compound, all three halogen atoms contribute to the stabilization of this intermediate.

Radical Reactions Involving this compound

Information on radical reactions specifically involving this compound is scarce in the available literature. However, general principles of radical reactions on aromatic compounds can be considered. Free radical halogenation of aromatic compounds typically occurs on the side chain of alkyl-substituted benzenes under UV light. Direct radical substitution on the aromatic ring is less common but can occur under specific conditions, often leading to a mixture of products.

Given the presence of strong C-Cl and C-F bonds, homolytic cleavage to initiate radical reactions would require significant energy input, such as high temperatures or UV irradiation. The reactivity of polychlorinated and fluorinated benzenes in radical reactions is an area that warrants further investigation to fully understand the behavior of compounds like this compound.

Computational Studies on Reactivity Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

For electrophilic substitution, DFT can be used to calculate the energies of the starting materials, the electrophile, the intermediate sigma complexes for attack at different positions, and the transition states connecting them. By comparing the activation energies for attack at the C3/C5 and C4 positions, the regioselectivity of the reaction can be predicted. Such calculations would likely confirm that attack at the C4 position is favored due to both electronic (directing effect of fluorine) and steric factors.

In the context of nucleophilic aromatic substitution, DFT calculations can model the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. These calculations can help to determine which halogen is more likely to be displaced by a given nucleophile by comparing the activation barriers for the departure of F- versus Cl-. The calculations can also provide insights into the geometry and electronic structure of the transition states, helping to understand the factors that control the reaction rate and regioselectivity.

For instance, DFT studies on other polyhalogenated aromatic compounds have been used to rationalize observed regioselectivities in nucleophilic substitution reactions. These studies often focus on the stability of the Meisenheimer complex and the energetics of the transition states for leaving group departure. Similar computational approaches would be invaluable in providing a detailed mechanistic understanding of the reactivity of this compound.

Elucidation of Electronic Structure and Bond Character

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are powerful tools for modeling the electronic properties of molecules. These methods can be used to determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electrons within the molecule.

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals.

For a molecule like this compound, the electronegative fluorine and chlorine atoms are expected to have a significant influence on the electronic distribution in the benzene ring. These halogen substituents would likely lower the energy of the molecular orbitals compared to unsubstituted benzene.

To illustrate the type of data generated in such a study, the following table presents hypothetical bond lengths and angles for this compound, as would be calculated using a method like DFT with a basis set such as 6-311+G(d,p).

Interactive Table 1: Calculated Geometrical Parameters of this compound

ParameterBond/AngleExpected Value (Å or °)
Bond LengthC-F~1.33
Bond LengthC-Cl~1.74
Bond LengthC-C (aromatic)1.39 - 1.40
Bond LengthC-H~1.08
Bond AngleC-C-C (aromatic)118 - 121
Bond AngleC-C-F~119
Bond AngleC-C-Cl~120

Note: These are expected values and would be precisely determined in a dedicated computational study.

Furthermore, a Mulliken population analysis or a Natural Bond Orbital (NBO) analysis would be employed to quantify the partial atomic charges on each atom. This would reveal the electron-withdrawing effects of the halogen substituents, showing an accumulation of negative charge on the fluorine and chlorine atoms and a corresponding positive charge on the carbon atoms to which they are attached.

The following table illustrates the kind of data that a Mulliken charge analysis would provide.

Interactive Table 2: Calculated Mulliken Atomic Charges for this compound

AtomHypothetical Charge (a.u.)
C1 (C-F)Positive
C2, C6 (C-Cl)Positive
C3, C5Slightly Negative/Positive
C4Slightly Negative
FNegative
ClNegative
HPositive

Note: The exact values would be dependent on the computational method and basis set used.

Spectroscopic techniques would provide experimental validation for the computational models. For instance, X-ray photoelectron spectroscopy (XPS) could be used to probe the core-level electron binding energies, providing information about the chemical environment of each atom. Ultraviolet (UV) spectroscopy would reveal the electronic transitions between molecular orbitals, and the absorption wavelengths could be correlated with the calculated HOMO-LUMO gap.

Advanced Functionalization and Derivative Chemistry of 2,6 Dichlorofluorobenzene

Synthesis of Agrochemical Derivatives

The incorporation of fluorine into active molecules is a significant strategy in the development of modern agrochemicals, as it can enhance the efficacy, stability, and bioavailability of the final product. 2,6-Dichlorofluorobenzene is a key starting material in the synthesis of various agrochemical compounds. aarti-industries.com

While specific, commercially named pesticide formulations directly derived from this compound are not extensively detailed in readily available literature, the compound's structural motifs are found in advanced pesticidal molecules. It serves as a precursor, providing the dichlorinated and fluorinated phenyl ring essential for the biological activity of certain classes of pesticides. The synthesis process typically involves nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced to build more complex molecules. Its use is noted in the general manufacturing of agrochemicals. aarti-industries.com

In the synthesis of herbicides and fungicides, this compound is an important intermediate. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring influences the electronic properties and lipophilicity of the resulting molecules, which are critical factors for their herbicidal and fungicidal activity. The synthetic pathways leverage the distinct reactivity of the halogen substituents to introduce other functional groups, leading to the creation of diverse compounds with specific modes of action against weeds and fungal pathogens.

Pharmaceutical Intermediate Synthesis

This compound is a significant building block in the pharmaceutical industry, primarily used in the synthesis of Active Pharmaceutical Ingredients (APIs). aarti-industries.comchemscene.com Its role as a "Basic Pharma" intermediate is well-established. aarti-industries.com

This compound has been identified as an intermediate in the synthesis of certain fluoroquinolone antibiotics, such as Lomefloxacin (B1199960). The synthesis of the quinolone core structure often involves the condensation of a fluorinated aniline (B41778) derivative with other reagents. In this context, this compound can be chemically modified through steps such as nitration, reduction to an aniline, and subsequent cyclization reactions to form the foundational structure of these antibacterial agents. While it is cited as an intermediate for Lomefloxacin, detailed synthetic pathways for Norfloxacin, Levofloxacin, and Ofloxacin more commonly list other fluorinated precursors.

Specialty Chemical and Material Science Applications

Beyond its use in life sciences, this compound is also employed in the synthesis of specialty chemicals and advanced materials. Its applications in this sector are driven by the unique properties conferred by its halogenated structure. The compound is utilized as an intermediate for dyes and liquid crystal materials. In material science, fluorinated intermediates are crucial for creating materials with specific dielectric properties, thermal stability, and low viscosity, which are desirable characteristics for liquid crystal displays (LCDs). beilstein-journals.org

Interactive Data Table: Applications of this compound

Field Application Area Specific Use Reference
AgrochemicalsPesticide SynthesisIntermediate for fungicidal and herbicidal compounds
PharmaceuticalsAPI SynthesisIntermediate for basic pharma and quinolone antibiotics , aarti-industries.com
Specialty ChemicalsDyesIntermediate in dye manufacturing
Material ScienceLiquid CrystalsIntermediate for liquid crystal materials

Precursors for Polymers and Resins with Specific Properties

This compound serves as a valuable precursor in the synthesis of specialized polymers and resins, primarily due to the presence of reactive chlorine and fluorine substituents on the benzene ring. These functional groups allow for its incorporation into polymeric structures through various polymerization techniques, imparting specific and desirable properties to the final materials. The carbon-fluorine bond, known for its high bond energy and polarity, contributes significantly to the enhanced thermal stability, chemical resistance, and low surface energy of polymers derived from this monomer. researchgate.netdaikinchemicals.co.th

One of the primary pathways for utilizing this compound in polymer synthesis is through nucleophilic aromatic substitution (SNAr) reactions. In this process, the electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring towards attack by nucleophiles. This reactivity allows for the formation of poly(aryl ether)s, a class of high-performance polymers known for their excellent thermal and oxidative stability. By reacting this compound with bisphenol monomers in the presence of a base, ether linkages are formed, leading to the creation of long-chain polymers. The chlorine atoms can also be substituted, offering further opportunities for creating complex, cross-linked, or functionalized polymer architectures.

The resulting fluorinated poly(aryl ether)s exhibit a range of beneficial properties, making them suitable for demanding applications. The incorporation of fluorine atoms generally leads to polymers with:

High Thermal Stability: The strength of the C-F bond contributes to the polymer's ability to withstand high temperatures without significant degradation. semanticscholar.org

Enhanced Chemical Resistance: The fluorine atoms create a protective shield along the polymer backbone, making it resistant to a wide range of solvents, acids, and bases. daikinchemicals.co.thindianchemicalnews.com

Low Dielectric Constant: This property is crucial for applications in microelectronics, where materials with low dielectric constants are needed to minimize signal loss and cross-talk. semanticscholar.org

Hydrophobicity and Low Surface Energy: These characteristics are advantageous for creating non-stick and water-repellent surfaces. semanticscholar.org

Below is a table summarizing the potential properties of polymers derived from this compound:

PropertyAnticipated CharacteristicRationale
Thermal StabilityHighStrong carbon-fluorine bond energy.
Chemical ResistanceExcellentInertness of the C-F bond to chemical attack. daikinchemicals.co.th
Dielectric ConstantLowHigh electronegativity of fluorine reduces polarizability. semanticscholar.org
Surface EnergyLowFluorine's low polarizability leads to weak intermolecular forces. semanticscholar.org
Flame RetardancyInherentHalogen content contributes to flame-resistant properties. indianchemicalnews.com

Utilization in High-Performance Coatings and Advanced Materials

The unique combination of properties imparted by the fluorine and chlorine atoms in this compound makes it a valuable building block for the synthesis of high-performance coatings and advanced materials. Polymers derived from this compound are anticipated to exhibit superior durability, resistance to harsh environments, and specialized surface properties. indianchemicalnews.comgfl.co.in

In the realm of high-performance coatings, the incorporation of this compound into polymer backbones can lead to the development of finishes with exceptional weatherability and chemical resistance. gfl.co.in These coatings are crucial for protecting surfaces in demanding industrial, aerospace, and architectural applications. The low surface energy of fluorinated polymers results in coatings that are resistant to fouling and are easy to clean. semanticscholar.org Furthermore, the inherent thermal stability of these materials allows the coatings to maintain their integrity and protective qualities at elevated temperatures. indianchemicalnews.com

The versatility of this compound also extends to the fabrication of advanced materials for specialized applications. For instance, its use in the synthesis of fluorinated polyimides or other high-temperature resistant polymers can yield materials suitable for use in electronic components, composite matrices, and membranes for separations. The low dielectric constant and high thermal stability of such materials are particularly advantageous in the microelectronics industry for insulation and packaging. semanticscholar.org

The table below outlines potential applications for materials derived from this compound and the key properties that make them suitable for these uses.

Application AreaMaterial TypeKey Properties Conferred by this compound
Protective Coatings Fluorinated Epoxy Resins, PolyurethanesChemical inertness, UV resistance, hydrophobicity, thermal stability. gfl.co.in
Aerospace Components High-Temperature Resistant CompositesThermal stability, low flammability, resistance to aviation fluids.
Microelectronics Low-Dielectric InsulatorsLow dielectric constant, high thermal stability. semanticscholar.org
Chemical Processing Linings for Tanks and PipesExcellent chemical resistance to corrosive substances. indianchemicalnews.com
Membranes Gas Separation, FiltrationControlled porosity, chemical and thermal stability.

Functionalization of Poly(arylene-vinylene) Polymers

This compound and its derivatives are potential monomers for the synthesis and functionalization of poly(arylene-vinylene) (PAV) polymers, a class of materials extensively studied for their electroluminescent and conductive properties. The presence of two reactive halogen atoms allows for the participation of this compound in various cross-coupling reactions that are fundamental to the synthesis of conjugated polymers.

One of the key synthetic routes to PAVs is the Gilch polymerization . This method typically involves the base-induced polymerization of α,α'-dihalo-p-xylenes. nih.gov While not a direct monomer in its initial form, this compound can be chemically modified to produce a suitable monomer for Gilch polymerization. The resulting polymer would feature a fluorinated and chlorinated phenyl ring within its backbone, which could significantly influence its electronic properties, solubility, and solid-state packing.

Another important method for synthesizing PAVs is the Heck coupling reaction . This palladium-catalyzed reaction couples a vinyl monomer with an aryl halide. davidlu.netlookchem.com A derivative of this compound, for instance, a divinyl-substituted version, could be copolymerized with an aromatic dihalide to create a functionalized PAV. Conversely, this compound itself could be coupled with a divinyl aromatic monomer. The presence of both chlorine and fluorine offers differential reactivity that could be exploited for post-polymerization modification.

The introduction of fluorine and chlorine atoms onto the backbone of poly(p-phenylene vinylene) (PPV), a parent polymer in the PAV family, can lead to several important modifications of its properties:

Tuning of Electronic Properties: The electron-withdrawing nature of the halogen atoms can lower the HOMO and LUMO energy levels of the polymer, which can affect its emission color and charge injection properties in organic light-emitting diodes (OLEDs).

Improved Solubility: The presence of substituents on the polymer backbone can disrupt chain packing, leading to improved solubility in common organic solvents, which is crucial for solution-based processing of thin films.

Enhanced Stability: Fluorine substitution is known to increase the oxidative stability of conjugated polymers, potentially leading to longer device lifetimes.

The table below summarizes the potential effects of incorporating this compound-derived units into a PPV backbone.

Polymer PropertyEffect of this compound IncorporationScientific Rationale
Luminescence Shift in emission wavelength (likely blue-shift)Electron-withdrawing halogens can widen the bandgap.
Solubility Increased in organic solventsDisruption of interchain packing by substituents.
Electron Affinity IncreasedLowering of the LUMO energy level by electronegative atoms.
Oxidative Stability EnhancedIncreased stability of the polymer backbone due to C-F bonds.
Film Morphology Altered solid-state packingSteric hindrance from the substituents influencing thin-film structure.

Computational Chemistry and Theoretical Modeling of 2,6 Dichlorofluorobenzene Systems

Thermodynamic Property Prediction and Correlation

Accurate prediction and correlation of thermodynamic properties are fundamental for process simulation and engineering design. For 2,6-Dichlorofluorobenzene, various models have been employed to describe its vapor pressure, density, and viscosity as a function of temperature.

Vapor Pressure Prediction Using Riedel and Antoine Equations

The saturated vapor pressure of this compound has been experimentally determined and correlated using established thermodynamic models. Research indicates that both the Antoine and Riedel equations can effectively describe the relationship between saturated vapor pressure and temperature, providing results suitable for engineering design. researchgate.net

The Antoine equation , an empirical correlation, is expressed as:

where P is the vapor pressure, T is the temperature, and A, B, and C are substance-specific constants.

The Riedel equation is a more complex, three-parameter corresponding states model. A comparative study found that while both models are effective, the Riedel equation provides a more accurate correlation for this compound, demonstrating a lower average relative deviation from experimental data. researchgate.net

Experimental vapor pressure data for this compound is presented in the table below.

Temperature (K)Vapor Pressure (kPa)
394.8530.0
403.7540.0
414.0550.0
421.1560.0
428.2570.0
433.8580.0
439.0590.0
443.1599.8

Data sourced from a study on the thermodynamic properties of dichlorofluorobenzene isomers. researchgate.net

The parameters for both the Antoine and Riedel equations were regressed from this experimental data, confirming their utility in predicting the vapor pressure of this compound.

Correlation of Density and Viscosity Data with DIPPR, Litovitz, Ghatee, VFT, and Andrade Equations

The density and viscosity of liquid this compound have been measured over a temperature range of (318.15 to 348.15) K. researchgate.net This experimental data was then correlated with several established equations to determine the most accurate predictive models.

For density , the data was accurately described by the DIPPR (Design Institute for Physical Properties) equation , a widely used standard in the chemical industry. researchgate.net

For viscosity , the experimental data were correlated using multiple models: the Litovitz, Ghatee, Vogel-Fulcher-Tammann (VFT), and Andrade equations. researchgate.net The analysis revealed that the VFT equation provided the best accuracy in correlating the viscosity data for this compound. researchgate.net

Below are the experimental density and viscosity data for this compound.

Temperature (K)Density (g/cm³)Viscosity (mPa·s)
318.151.34380.612
323.151.33690.574
328.151.32990.539
333.151.32300.507
338.151.31610.478
343.151.30920.451
348.151.30230.426

Data sourced from experimental measurements at atmospheric pressure. researchgate.net

Evaluation of Molar Vaporization Enthalpy via Clausius-Clapeyron Equation

The molar enthalpy of vaporization (ΔHvap), a critical thermodynamic property, can be determined from vapor pressure data using the Clausius-Clapeyron equation. wikipedia.orglibretexts.org This equation relates the natural logarithm of the vapor pressure to the inverse of the temperature. libretexts.orgresearchgate.net

The integrated form of the Clausius-Clapeyron equation is:

where P1 and P2 are the vapor pressures at temperatures T1 and T2, respectively, and R is the ideal gas constant.

By plotting ln(P) versus 1/T using the experimental vapor pressure data for this compound, the slope of the resulting line is equal to -ΔHvap/R. researchgate.net This allows for a direct calculation of the molar enthalpy of vaporization. This method is a standard and reliable way to evaluate this property from readily available experimental data. libretexts.org

Vapor-Liquid Equilibria (VLE) Studies of Isomeric Mixtures

Understanding the vapor-liquid equilibria (VLE) of mixtures is crucial for designing separation processes like distillation. For systems involving isomers such as this compound and 2,4-Dichlorofluorobenzene, which often have close boiling points, accurate VLE data and models are indispensable.

Experimental Determination of VLE Data

Isobaric VLE data for the binary system of 2,4-Dichlorofluorobenzene + this compound have been determined experimentally at atmospheric pressure (99.8 kPa) using a modified Rose still. researchgate.net The study measured the mole fractions of the components in both the liquid (x) and vapor (y) phases at different equilibrium temperatures (T). The results indicated that no azeotrope is formed in this binary mixture. researchgate.net

The experimental VLE data for the 2,4-Dichlorofluorobenzene (1) + this compound (2) system is summarized below.

T (K)x1y1
443.150.00000.0000
442.250.10320.1189
441.450.20230.2291
440.650.30150.3364
439.850.40180.4418
439.150.50110.5421
438.450.60160.6416
437.750.70230.7383
437.150.80190.8309
436.550.90170.9192
436.051.00001.0000

Data determined experimentally at 99.8 kPa. researchgate.net

Correlation with NRTL and Wilson Activity Coefficient Models

The experimentally obtained VLE data for the 2,4-Dichlorofluorobenzene + this compound system were successfully correlated using the Non-Random Two-Liquid (NRTL) and Wilson activity coefficient models. researchgate.net These local composition models are widely used in chemical engineering to describe the non-ideal behavior of liquid mixtures.

Both the NRTL and Wilson models provided a good fit for the experimental data, allowing for the determination of the binary interaction parameters for the mixture. researchgate.net This successful correlation is vital for the accurate simulation and design of distillation columns for the separation of these isomers.

Azeotropic Behavior Analysis in Binary Systems

An analysis of the vapor-liquid equilibria (VLE) for binary systems containing this compound is crucial for the design and optimization of separation processes, such as distillation. A notable study investigated the isobaric VLE data for the binary system of 2,4-Dichlorofluorobenzene and this compound at atmospheric pressure. The experimental data were correlated with the Non-Random Two-Liquid (NRTL) and Wilson activity coefficient models to determine the interaction parameters between the two components. The results of this study conclusively indicate that no azeotrope is formed in the binary mixture of 2,4-Dichlorofluorobenzene and this compound researchgate.netresearchgate.netkisti.re.kr. This finding is significant for the industrial separation of these isomers.

Quantum Chemical Calculations

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the molecular structure and energetics of this compound. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles can be illustrated by examining a closely related molecule, 2,6-dichloro-4-fluoro phenol. For such molecules, computational methods like DFT with the B3LYP functional and the 6-311+G(d,p) basis set are commonly used to determine the optimized molecular geometry semanticscholar.orgresearchgate.netkarazin.ua.

These calculations typically reveal key structural parameters. For a substituted benzene (B151609) ring like that in this compound, the hexagonal structure is expected to show slight distortions due to the presence of the halogen substituents. The bond lengths between carbon atoms in the aromatic ring, as well as the carbon-chlorine and carbon-fluorine bond lengths, can be precisely calculated. Similarly, the bond angles, such as the C-C-C angles within the ring and the C-C-Cl and C-C-F angles, can be determined. Deviations of these angles from the ideal 120° of a perfect hexagon provide information about the steric and electronic effects of the substituents semanticscholar.org.

The following table illustrates the kind of structural data that can be obtained from such DFT calculations, based on the analysis of similar halogenated benzene derivatives.

ParameterTypical Calculated Value Range
C-C Bond Length (ring)1.38 - 1.40 Å
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C-C-C Bond Angle (ring)118° - 122°
C-C-Cl Bond Angle~120°
C-C-F Bond Angle~120°

Note: These are representative values and the actual computed values for this compound may vary.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular and intermolecular bonding, interactions between bonds, and charge transfer or conjugative interactions within a molecular system. An NBO analysis of this compound would provide a detailed picture of the electron density distribution and the nature of the chemical bonds.

This analysis partitions the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions highlight the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. For this compound, this would involve analyzing hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the chlorine and fluorine atoms into the antibonding orbitals of the benzene ring. This can provide insights into the influence of the halogen substituents on the electronic structure and stability of the molecule. For instance, studies on similar molecules have used NBO analysis to understand the effects of hyperconjugation on conformational stability ekb.eg.

HOMO-LUMO Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule semanticscholar.org.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more polarizable and has higher chemical reactivity semanticscholar.org. For halogenated aromatic compounds, these frontier molecular orbitals are typically delocalized over the benzene ring.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated, which further characterize the molecule's reactivity. These include:

Ionization Potential (I): Estimated as I ≈ -EHOMO

Electron Affinity (A): Estimated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

The following interactive table presents a hypothetical set of quantum chemical parameters for this compound, based on typical values for related compounds.

Quantum Chemical ParameterSymbolTypical Value (eV)
HOMO EnergyEHOMO-6.5 to -7.5
LUMO EnergyELUMO-0.5 to -1.5
HOMO-LUMO GapΔE5.0 to 7.0
Ionization PotentialI6.5 to 7.5
Electron AffinityA0.5 to 1.5
Electronegativityχ3.5 to 4.5
Chemical Hardnessη2.5 to 3.5
Chemical SoftnessS0.28 to 0.40
Electrophilicity Indexω2.0 to 3.0

Note: These values are illustrative and derived from the analysis of structurally similar molecules. Actual values for this compound would require specific computation.

Environmental Fate and Transport Studies of 2,6 Dichlorofluorobenzene

Assessment of Environmental Persistence and Degradation Pathways

The environmental persistence of 2,6-Dichlorofluorobenzene is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis. While specific experimental half-life data for this compound is limited, its structural similarity to other chlorinated and fluorinated benzenes allows for an assessment based on established degradation pathways for these classes of chemicals.

Biodegradation: The biodegradation of halogenated benzenes is a key process in their environmental removal. Under aerobic conditions, the degradation of less chlorinated benzenes is typically initiated by oxygenase enzymes. nih.gov For instance, studies on dichlorobenzenes have shown that bacteria can convert them via a dioxygenase to a corresponding dichlorocatechol, which then undergoes ring cleavage. nih.govethz.chepa.gov The presence of both chlorine and fluorine atoms on the benzene (B151609) ring of this compound suggests that its aerobic biodegradability would be slow, as halogenation generally increases recalcitrance. The BIOWIN™ model within the US EPA's EPI Suite™ estimates the biodegradability of organic chemicals, and for compounds like this, it would likely predict a longer half-life, classifying it as not readily biodegradable. epa.govregulations.govresearchgate.net Anaerobic degradation through reductive dechlorination has also been documented for more highly chlorinated benzenes, although it is a slower process for dichlorobenzene isomers. nih.govbattelle.org

Photodegradation: Halogenated benzenes can undergo photodegradation in the environment. Research on dichlorobenzenes has shown that phototransformations can occur in water ice, involving dehalogenation and coupling reactions. nih.gov These processes are influenced by sunlight, particularly UV irradiation. nih.govnih.gov The atmospheric fate is often determined by reaction with hydroxyl radicals (•OH). episuite.dev Models like the Atmospheric Oxidation Program (AOPWIN™) within EPI Suite™ are used to estimate the rate of this reaction, which is a primary degradation pathway in the air. epa.govepisuite.dev

Hydrolysis: Due to the stability of the carbon-halogen bonds on the aromatic ring, this compound is not expected to undergo significant hydrolysis under typical environmental conditions of pH and temperature. nih.gov

Mobility and Distribution in Environmental Compartments

The movement and partitioning of this compound among soil, water, and air are governed by its physicochemical properties. These properties are essential inputs for environmental fate models that predict its distribution.

PropertyValueSource
Molecular FormulaC6H3Cl2F
Molecular Weight164.99 g/mol
Boiling Point168-169 °C alfa-chemistry.com
Melting Point37-40 °C alfa-chemistry.com
Vapor Pressure2.14 mmHg at 25°C
Water SolubilityInsoluble chem960.com

Soil, Water, and Air Transport Mechanisms

The transport of this compound within and between environmental compartments is dictated by key parameters such as its water solubility, vapor pressure, and Henry's Law Constant.

Soil: The mobility of this compound in soil is largely dependent on its tendency to adsorb to soil organic matter. epa.gov A key parameter for this is the soil organic carbon-water (B12546825) partition coefficient (Koc). Given its low water solubility ("insoluble") and a predicted LogP of approximately 3.1-3.3, it is expected to have a high Koc value, indicating strong adsorption to soil and limited leaching potential. chem960.com This strong adsorption means it is likely to be immobile in soil.

Water: Described as insoluble in water, its transport in aquatic systems would be primarily through partitioning to sediment and suspended organic matter. chem960.com Volatilization from water surfaces can also be a significant transport mechanism.

Air: With a notable vapor pressure of 2.14 mmHg, this compound has the potential to exist in the vapor phase in the atmosphere. The Henry's Law Constant (HLC), which can be estimated by models like HENRYWIN™, quantifies the partitioning between air and water. epa.govepisuite.dev A higher HLC would suggest a greater tendency to volatilize from water into the air, facilitating long-range atmospheric transport.

Bioaccumulation Potential Based on Partition Coefficients

The potential for this compound to accumulate in living organisms can be estimated using partition coefficients, which describe its distribution between an organic phase (like fish lipids) and water.

Octanol-Water Partition Coefficient (Kow): This coefficient is a primary indicator of a chemical's hydrophobicity and bioaccumulation potential. An experimental LogP value (a common proxy for log Kow) for this compound has been reported as 3.13250, with a predicted XLogP3 value of 3.3. chem960.com A log Kow in this range suggests a significant tendency to partition into fatty tissues.

Bioconcentration Factor (BCF): The BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water. epa.gov It can be estimated from log Kow using QSAR models, such as those in the BCFBAF™ program in EPI Suite™. epa.govregulations.gov A log Kow of ~3.3 would typically correlate to a BCF that indicates a moderate to high potential for bioconcentration in aquatic organisms. According to REACH criteria, a BCF greater than 2000 is considered bioaccumulative. epa.gov

Soil Organic Carbon-Water Partition Coefficient (Koc): This coefficient measures the chemical's tendency to bind to organic matter in soil and sediment. epa.gov It is crucial for predicting the compound's bioavailability. The KOCWIN™ model estimates Koc based on log Kow. epa.govregulations.gov The log Kow of ~3.3 suggests a high Koc value, indicating that this compound will be strongly sorbed to soil and sediment, reducing its availability to some organisms but increasing exposure for benthic and soil-dwelling species.

ParameterEstimated/Reported ValueSignificance
LogP / Log Kow3.13 - 3.3Indicates high hydrophobicity and potential for bioaccumulation. chem960.com
Bioconcentration Factor (BCF)Predicted to be moderate to high based on Log Kow.Suggests the compound is likely to accumulate in aquatic organisms. epa.gov
Soil Organic Carbon-Water Partition Coefficient (Koc)Predicted to be high based on Log Kow.Indicates strong adsorption to soil and sediment, leading to low mobility. epa.govregulations.gov

Modeling of Environmental Behavior

Due to the scarcity of experimental data for many chemicals, computational models are essential tools for assessing their environmental behavior and potential risks.

Environmental Fate Models (EFMs)

Environmental Fate Models (EFMs) are mathematical tools that simulate the distribution and concentration of chemicals in a multi-compartment environment. rsc.orgresearchgate.net These models, such as the Level III fugacity model in EPI Suite™ (LEV3EPI™), use the physicochemical properties of a substance (e.g., vapor pressure, water solubility, Kow) and emission data to predict its partitioning between air, water, soil, and sediment. epa.govregulations.govepa.gov

For this compound, an EFM would likely predict that upon release, a significant portion would partition to soil and sediment due to its high predicted Koc. epa.gov Its vapor pressure suggests that a fraction would also reside in the atmosphere, where it would be subject to long-range transport. The model output provides Predicted Environmental Concentrations (PECs) in different media, which are crucial for exposure and risk assessment. rsc.org

Quantitative Structure-Activity Relationship (QSAR) in Environmental Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification tools that relate the molecular structure of a chemical to its physicochemical properties, environmental fate, or toxicity. wikipedia.org These models are fundamental to programs like EPI Suite™ and are widely used in regulatory contexts like REACH to fill data gaps. epa.govwikipedia.org

For this compound, QSARs are invaluable for predicting key environmental parameters:

KOWWIN™ estimates the log Kow from the molecular structure using an atom/fragment contribution method. epa.govepisuite.dev

KOCWIN™ and BCFBAF™ use the estimated log Kow to predict the Koc and BCF, respectively, through established regression equations. epa.govregulations.govepa.gov

BIOWIN™ uses fragment-based methods to predict the probability and rate of biodegradation. epa.govresearchgate.net

These QSAR models provide a rapid and cost-effective means of screening chemicals like this compound, allowing for the prioritization of substances that may be persistent, bioaccumulative, and mobile in the environment. nih.govtandfonline.com The reliability of these predictions depends on the model's applicability domain and the quality of the training data set used to develop the relationship. tandfonline.com

Photochemical and Biodegradation Processes

Therefore, it is not possible to provide detailed information or data tables on the degradation rates, half-life, or breakdown products resulting from photochemical and biodegradation processes for this compound at this time. The environmental fate of many halogenated aromatic compounds is a subject of ongoing research, but specific data for this compound has not been identified.

Advanced Analytical Methodologies for 2,6 Dichlorofluorobenzene Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2,6-Dichlorofluorobenzene from mixtures. The choice of technique depends on the analytical goal, whether it is determining purity, quantifying concentration, or identifying trace amounts.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a powerful method for assessing the purity and performing quantitative analysis of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase within a column and a gaseous mobile phase. usgs.gov For purity analysis, the area of the this compound peak is compared to the total area of all peaks in the chromatogram.

Quantitative analysis is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for hydrocarbons. kelid1.ir An alternative for halogenated compounds is the Electron Capture Detector (ECD), which provides excellent sensitivity for electronegative substances. epa.gov Method validation for quantitative analysis generally involves establishing specificity, precision, linearity, and accuracy to ensure reliable results. rsc.org

Table 1: Typical GC Parameters for Purity and Quantitative Analysis

ParameterTypical SettingPurpose
Column Type Fused-silica capillary column (e.g., DB-624, HP-5ms) usgs.govrsc.orgProvides high-resolution separation of volatile compounds.
Carrier Gas Helium or Hydrogen usgs.govrsc.orgTransports the sample through the column.
Injector Type Split/SplitlessAllows for analysis of samples with varying concentrations.
Oven Program Temperature-programmed ramp (e.g., initial hold, ramp to final temp) usgs.govOptimizes separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD) epa.govFID for general quantification; ECD for high sensitivity to halogenated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

For unambiguous identification and sensitive trace analysis, GC is coupled with Mass Spectrometry (MS). As components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. usgs.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification of this compound by comparing its fragmentation pattern to reference spectra in libraries like that of the National Institute of Standards and Technology (NIST). usgs.gov

This technique is exceptionally sensitive, making it ideal for detecting trace levels of this compound in complex matrices such as environmental samples. usgs.govthermofisher.com For enhanced sensitivity and selectivity in trace analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed. nih.govnih.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly reducing background noise and lowering detection limits. nih.gov

Table 2: Illustrative GC-MS Operating Conditions

ParameterTypical SettingPurpose
GC Column 30-60 m x 0.25 mm ID, fused silica (B1680970) (e.g., TraceGOLD TG-5-SilMS) usgs.govthermofisher.comHigh-efficiency separation prior to MS detection.
Ionization Mode Electron Impact (EI) at 70 eV usgs.govStandard ionization method that produces reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Triple Quadrupole thermofisher.comFilters ions by mass-to-charge ratio. Triple quadrupole is used for MS/MS.
Scan Range 45 to 300 amu usgs.govCovers the expected mass range for the analyte and its fragments.
Detection Mode Full Scan or Selected Ion Monitoring (SIM) nih.govFull scan for identification; SIM for trace quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile or thermally stable for GC. globalresearchonline.net For a non-polar compound like this compound, reversed-phase HPLC is the most common mode. pageplace.de

In this setup, the stationary phase is non-polar (e.g., octadecyl silica, C18), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. nih.gov Separation occurs based on the analyte's hydrophobicity; more non-polar compounds are retained longer on the column. globalresearchonline.net Quantification is generally achieved using an ultraviolet (UV) detector set to a wavelength where this compound exhibits strong absorbance. researchgate.net HPLC provides accurate and reliable measurements, making it crucial for quality control applications in various industries. longdom.org

Table 3: Common HPLC Conditions for Analysis

ParameterTypical SettingPurpose
Column Type Reversed-phase C18 (Octadecyl silica) nih.govRetains non-polar analytes.
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water nih.govElutes analytes from the column; composition determines retention and selectivity.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation and influences resolution.
Detector Ultraviolet (UV) DetectorQuantifies the analyte based on its absorption of UV light.
Injection Volume 5 - 20 µLThe volume of the sample introduced into the system.

Spectroscopic Characterization Methods

Spectroscopic methods probe the interaction of electromagnetic radiation with this compound to provide detailed structural and bonding information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. slideshare.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. core.ac.uk For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

The presence of fluorine presents unique challenges and opportunities due to the large chemical shift range of the ¹⁹F nucleus and the presence of ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which can complicate spectra but also provide valuable structural information. jeol.com Advanced two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all signals. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (¹H-¹H correlations). encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C atoms, which is critical for piecing together the molecular skeleton. core.ac.uk

These combined techniques allow for the definitive confirmation of the substitution pattern on the benzene (B151609) ring.

Table 4: Key NMR Experiments for Structural Elucidation

ExperimentInformation Provided
¹H NMR Number of unique protons, their chemical environment, and adjacent protons (via splitting).
¹³C NMR Number of unique carbons and their chemical environment.
¹⁹F NMR Information on the fluorine environment and its coupling to nearby protons and carbons. jeol.com
2D COSY Reveals ¹H-¹H spin-spin coupling networks. encyclopedia.pub
2D HSQC/HMBC Establishes the carbon framework by identifying ¹H-¹³C one-bond and long-range connectivities. core.ac.ukencyclopedia.pub

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The resulting spectra provide a unique "molecular fingerprint" that can be used for identification and analysis of molecular structure. spectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser) and detects vibrational modes that cause a change in the polarizability of the molecule. ksu.edu.sa Due to the different selection rules, vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com For molecules with a center of symmetry, IR and Raman active modes are mutually exclusive. mpg.de

For this compound, these techniques can identify characteristic vibrations such as C-H stretching, C-C ring stretching, and the distinctive C-Cl and C-F stretching and bending modes. To achieve a complete vibrational assignment, experimental data is often compared with theoretical frequencies calculated using methods like Density Functional Theory (DFT). researchgate.net

Table 5: Characteristic Vibrational Modes for Substituted Benzenes

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy
C-H Aromatic Stretching 3100 - 3000IR, Raman
C=C Aromatic Ring Stretching 1600 - 1450IR, Raman
C-F Stretching 1400 - 1000Strong in IR
C-Cl Stretching 850 - 550Strong in IR
C-H Out-of-Plane Bending 900 - 675IR

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the benzene ring. The electronic transitions associated with the aromatic system are typically of the π → π* type. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In an unsubstituted benzene molecule, these transitions give rise to distinct absorption bands in the UV region.

The presence of substituents on the benzene ring—in this case, two chlorine atoms and one fluorine atom—alters the electronic properties of the chromophore. Halogen substituents can exert two opposing effects: an inductive effect (-I), which withdraws electron density from the ring, and a resonance effect (+R), which donates electron density from the lone pairs of the halogen into the ring. These modifications to the electron distribution within the benzene ring shift the energy levels of the molecular orbitals, which in turn affects the wavelength of maximum absorption (λmax). Typically, halogen substitution on a benzene ring leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands compared to unsubstituted benzene.

While specific spectral data for this compound is not extensively published, analysis of similar compounds, such as 2,6-dichlorophenol, which shows absorption peaks around 285 nm, 278 nm, and 205 nm, suggests that this compound would also exhibit characteristic absorption bands in the ultraviolet region corresponding to its substituted aromatic system. researchgate.net A hypothetical UV-Visible spectrum would be analyzed to determine the λmax values, which are crucial for both qualitative identification and quantitative analysis using the Beer-Lambert law.

Table 1: Expected Electronic Transitions in this compound

Transition Type Chromophore Expected Absorption Region

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Electronic Environment

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that provides detailed information about the electronic environment surrounding nuclei with a nuclear spin quantum number (I) greater than 1/2. wikipedia.org The chlorine isotopes, ³⁵Cl and ³⁷Cl (both with I = 3/2), are well-suited for NQR studies. This technique, often called "zero-field NMR," detects the interaction between the nuclear electric quadrupole moment of the halogen nucleus and the surrounding electric field gradient (EFG) generated by the valence electrons in its chemical bonds. wikipedia.org

In a solid sample of this compound, the NQR frequency of the chlorine atoms is directly proportional to the magnitude of the EFG at the nucleus site. wikipedia.org The EFG is highly sensitive to the local chemical environment, including the nature of the carbon-chlorine bond, intermolecular interactions, and the crystal lattice structure. spbu.ru Therefore, NQR can be used to probe the electronic distribution and structural features of the molecule in its solid state.

The this compound molecule possesses a plane of symmetry, rendering the two chlorine atoms chemically equivalent. In an ideal crystal where both chlorine atoms occupy crystallographically equivalent positions, a single resonance line would be expected for the ³⁵Cl isotope (and a separate one for ³⁷Cl at a different frequency). However, if the crystal packing results in the two chlorine atoms being in non-equivalent positions within the crystal lattice, two distinct NQR frequencies would be observed. The frequency of these resonances, typically in the 30-40 MHz range for ³⁵Cl in C-Cl bonds, provides a precise fingerprint of the compound's solid-state structure and the electronic character of the C-Cl bonds. spbu.ru Studies on related compounds like para-dichlorobenzene have demonstrated the utility of NQR in identifying different crystalline phases and studying phase transitions. rsc.org

Capillary Electrophoresis (CE) for Ion Monitoring in Effluents

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow fused-silica capillary. nih.gov While standard Capillary Zone Electrophoresis (CZE) is designed for the separation of charged species (ions), its application for monitoring neutral molecules like this compound in effluents requires modification. This compound is a non-ionic, hydrophobic compound and would migrate with the neutral electroosmotic flow (EOF) without separation in a typical CZE setup.

To analyze neutral compounds such as halogenated benzenes, a specialized CE technique known as Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the background electrolyte (buffer) at a concentration above its critical micelle concentration. This causes the formation of charged micelles, which act as a pseudo-stationary phase.

The separation mechanism in MEKC is based on the differential partitioning of neutral analytes between the aqueous buffer and the hydrophobic interior of the micelles. Although this compound is neutral, its interaction with the charged micelles imparts an effective electrophoretic mobility, allowing it to be separated from other neutral or ionic components in a sample. Analytes with higher hydrophobicity will spend more time within the micelle and migrate at a different velocity than less hydrophobic analytes.

This methodology is highly effective for the analysis of complex aqueous samples, such as industrial effluents, where various organic pollutants may be present. mdpi.com By optimizing parameters like buffer pH, surfactant concentration, and applied voltage, a robust method can be developed for the monitoring and quantification of this compound and other related contaminants in water. nih.gov

Development of Standards and Reference Materials

The accuracy and reliability of any quantitative chemical analysis depend critically on the availability of high-purity standards and certified reference materials (CRMs). For this compound, analytical standards are essential for the calibration of instruments, validation of analytical methods, and quality control in routine analysis, particularly for environmental monitoring where regulatory limits are enforced.

Analytical standards for this compound are commercially available from various chemical suppliers. These standards are typically characterized by techniques such as Gas Chromatography (GC) to establish a high level of purity (e.g., >98%). tcichemicals.com They are used to create calibration curves for quantifying the concentration of this compound in environmental samples, such as water or soil, using methods like Gas Chromatography-Mass Spectrometry (GC-MS). usgs.gov

The development of a Certified Reference Material would involve a more rigorous process, often including characterization by multiple independent, high-precision analytical techniques and inter-laboratory comparisons to establish a certified value with a stated uncertainty. Such CRMs, produced in accordance with standards like ISO 17034, provide the highest level of metrological traceability for analytical measurements. aarti-industries.com The availability of well-characterized analytical standards is a prerequisite for any laboratory seeking to perform accredited testing and ensure that their measurement results are comparable and defensible. acmec.com.cnalfa-chemistry.comclearsynth.com

Table 2: Commercial Availability of this compound Analytical Standards

Supplier Product Number Stated Purity CAS Number
TCI America D2485 >98.0% (GC) 2268-05-5
Alfa Chemistry 2268-05-0 96% 2268-05-5
Fisher Scientific AC455480010 98.0+% 2268-05-5

Q & A

Q. What are the common synthetic routes for 2,6-Dichlorofluorobenzene, and how can their efficiency be evaluated?

this compound is typically synthesized via multi-step reactions. One optimized method involves nitration, fluorination, and chlorination of o-dichlorobenzene, achieving a total yield of 57% and purity >98% for the by-product this compound . Alternatively, a two-step synthesis using 3,5-Dichloro-4-fluorobenzonitrile as a starting material has been proposed, emphasizing resource efficiency through industrial byproduct utilization . Efficiency is evaluated by yield, purity (via GC analysis), and cost-effectiveness of raw materials and waste management.

Q. What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

Key techniques include:

  • Gas Chromatography (GC) : Purity assessment (>98.0% GC) .
  • Melting Point Analysis : Confirmation of physical properties (36–40°C) .
  • Spectral Databases : Reaxys-RN (1862513) and PubChem Substance ID (87568910) for cross-referencing spectral data .
  • Density and Boiling Point : Experimental validation against literature values (1.403 g/cm³, 168–169°C) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Storage : Keep at 0–10°C in sealed containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 risk code) .
  • Flammability : Avoid open flames (flash point: 60°C) and static discharge .
  • Waste Disposal : Segregate and treat waste via professional agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the fluorination step in the synthesis of this compound to minimize byproduct formation?

Optimization involves:

  • Temperature Control : Maintaining precise reaction temperatures to suppress side reactions (e.g., over-chlorination) .
  • Catalyst Screening : Testing catalysts for selective fluorination to reduce isomers like 2,4-dichlorofluorobenzene .
  • Real-Time Monitoring : Using inline GC or HPLC to track intermediate purity and adjust conditions dynamically .

Q. What strategies are effective in resolving contradictions between theoretical and experimental yields in this compound synthesis?

  • Mass Balance Analysis : Quantify unreacted intermediates and byproducts (e.g., using NMR or LC-MS) to identify yield loss points .
  • Reaction Kinetics Modeling : Compare experimental data with computational models to pinpoint inefficiencies (e.g., side reactions or incomplete conversions) .
  • Solvent and Reagent Purity : Verify reagent grades, as impurities in fluorinating agents (e.g., KF) can alter reaction pathways .

Q. Are there alternative feedstocks or byproduct utilization methods for this compound production that enhance sustainability?

  • Industrial Byproduct Sourcing : 3,5-Dichloro-4-fluorobenzonitrile from pesticide manufacturing waste can reduce raw material costs .
  • Closed-Loop Systems : Recover unreacted o-dichlorobenzene via distillation and reuse in subsequent batches .
  • Catalytic Recycling : Implement heterogeneous catalysts to minimize waste from homogeneous systems .

Q. What methodologies are used to analyze and quantify isomeric impurities in this compound batches?

  • Chiral GC or HPLC : Separate and quantify isomers (e.g., 2,4- vs. This compound) using polar stationary phases .
  • Nuclear Overhauser Effect (NOE) NMR : Differentiate isomers based on spatial proximity of substituents .
  • Calibration Standards : Use high-purity reference materials (e.g., >98% 2,6-isomer) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorofluorobenzene
Reactant of Route 2
2,6-Dichlorofluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.